molecular formula C11H17ClN2S B1454873 2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride CAS No. 745066-47-1

2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride

Cat. No.: B1454873
CAS No.: 745066-47-1
M. Wt: 244.78 g/mol
InChI Key: ZSKHMENJICBVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2S and its molecular weight is 244.78 g/mol. The purity is usually 95%.
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Biological Activity

2-(Piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies related to this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a pyridine moiety via a sulfur atom. Its chemical formula is C10H14ClNC_{10}H_{14}ClN with a CAS number of 745066-47-1. The presence of sulfur in its structure is significant for its interactions with biological targets.

Research indicates that this compound interacts with various receptors and enzymes, influencing several biological pathways:

  • Receptor Modulation : The compound has been studied for its effects on histamine receptors, particularly the H3 receptor, which plays a crucial role in neurotransmission and pain modulation. It has shown potential as a dual ligand for both histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain pathways .
  • Enzyme Interaction : The compound's piperidine moiety is critical for its binding affinity to specific enzymes, enhancing its therapeutic potential in treating neurological disorders .

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Analgesic Properties : Studies have demonstrated that derivatives of this compound exhibit significant analgesic activity in both nociceptive and neuropathic pain models. This is attributed to their ability to modulate receptor activity effectively .
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This suggests that this compound may also possess anti-inflammatory properties .
  • Neuroprotective Effects : The interaction with sigma receptors indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Dual Receptor LigandsIdentified compounds with high affinity for H3 and sigma-1 receptors; demonstrated analgesic activity.
α7 nAChR ModulatorsShowed significant inhibition of cellular infiltration in allergic lung inflammation models; indicated anti-inflammatory mechanisms.
Chemical InteractionsDiscussed the role of sulfur-containing groups in enhancing biological activity through enzyme interactions.

Properties

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.ClH/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10;/h1-2,5,7,10,12H,3-4,6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKHMENJICBVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-[(2-pyridinylsulfanyl)methyl]-1-piperidinecarboxylate (Preparation 51, 1.0 g, 3.2 mmol) in hydrogen chloride (4 M solution in dioxane, 8.1 ml) was stirred under nitrogen at room temperature. After 25 min a white solid precipitated out of solution. Diethyl ether was added and the reaction mixture was filtered and the solid washed with diethyl ether. The title compound was obtained as a solid (0.81 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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